molecular formula C8H8N2O2 B1144349 Benzimidazole, 2-methoxy-, 3-oxide (8CI) CAS No. 16007-56-0

Benzimidazole, 2-methoxy-, 3-oxide (8CI)

Cat. No.: B1144349
CAS No.: 16007-56-0
M. Wt: 164.16132
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Description

Benzimidazole, 2-methoxy-, 3-oxide (8CI) is a heterocyclic aromatic compound derived from the fusion of benzene and imidazole, modified with a methoxy group at the 2-position and an oxide group at the 3-position. This structural configuration imparts unique physicochemical and biological properties, making it a candidate for diverse therapeutic applications. The 3-oxide moiety increases polarity, which may improve aqueous solubility and influence metabolic stability .

Properties

CAS No.

16007-56-0

Molecular Formula

C8H8N2O2

Molecular Weight

164.16132

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison of Benzimidazole, 2-methoxy-, 3-oxide (8CI) with structurally or functionally related compounds:

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound Name Substituents Molecular Formula Key Biological Activities SAR Insights References
Benzimidazole, 2-methoxy-, 3-oxide (8CI) 2-OCH₃, 3-Oxide C₈H₇N₂O₂ Potential neuroprotective, CNS activity Oxide group enhances solubility; methoxy improves BBB penetration
2-Chloro-7-methoxy-1-methyl-benzimidazole (8CI) 2-Cl, 7-OCH₃, 1-CH₃ C₉H₉ClN₂O Antimicrobial (hypothesized) Chloro and methyl groups enhance steric interactions for target binding
Compounds 4f and 4g (Benzimidazole derivatives) Undisclosed substituents Not specified Anticholinesterase (IC₅₀: 0.091–0.134 mM) Optimal substituents for acetylcholinesterase inhibition
NH₄Cl-catalyzed benzimidazole derivatives Mono-/di-substituted Variable Broad-spectrum medicinal activity Substituent position critical for efficacy
Anticancer benzimidazole derivatives Variable Variable Superior to 5-fluorouracil in vitro Structural flexibility enhances DNA interaction

Key Insights:

Structural Modifications and Activity: The 3-oxide group in the target compound may improve solubility and metabolic stability compared to non-polar derivatives like 2-chloro-7-methoxy-1-methyl-benzimidazole . Methoxy groups (e.g., at the 2-position) are associated with CNS activity due to enhanced BBB penetration, as seen in neuroprotective benzimidazoles .

Biological Efficacy :

  • Compounds with chloro substituents (e.g., 2-chloro-7-methoxy-1-methyl-) likely exhibit stronger antimicrobial or antitubercular activity due to enhanced electrophilicity .
  • Derivatives optimized for anticholinesterase activity (e.g., compounds 4f/4g) require specific substituent configurations to rival reference drugs like donepezil .

Pharmacokinetic (PK) Considerations :

  • The 3-oxide group may reduce CYP450-mediated metabolism compared to methyl- or chloro-substituted analogs, as polar groups often decrease metabolic clearance .

Research Findings and Implications

  • Neuroprotection : Benzimidazole derivatives with methoxy groups show promise in mitigating oxidative stress and neuroinflammation, critical in Alzheimer’s disease .
  • Anticancer Potential: Structural flexibility (e.g., disubstitution) enhances DNA intercalation or tubulin inhibition, as seen in derivatives outperforming 5-fluorouracil .
  • SAR Trends: Minor modifications (e.g., replacing methoxy with chloro) can shift activity from CNS-focused to antimicrobial applications .

Preparation Methods

Condensation of Substituted o-Phenylenediamine Derivatives

A foundational approach involves the condensation of 2-methoxy-o-phenylenediamine with carbonyl compounds. For example, cyclohexanone reacts with 2-methoxy-o-phenylenediamine under acidic conditions to form a dihydrobenzimidazole intermediate. Subsequent oxidation with manganese dioxide (MnO₂) converts the dihydro structure into the aromatic benzimidazole core. To introduce the N-oxide group, post-cyclization oxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C is effective, as demonstrated in analogous sulfoxide syntheses.

Key Considerations:

  • Regioselectivity: The methoxy group’s position is dictated by the starting diamine’s substitution pattern.

  • Oxidation Sensitivity: MnO₂ selectively oxidizes the dihydro intermediate without affecting the methoxy group.

Direct Oxidation of Pre-Formed Benzimidazoles

N-Oxidation of 2-Methoxybenzimidazole

Direct oxidation of 2-methoxybenzimidazole using peracids such as mCPBA or hydrogen peroxide (H₂O₂) in acetic acid generates the N-oxide derivative. This method, adapted from proton pump inhibitor syntheses, achieves yields of 60–75% under optimized conditions.

Reaction Conditions:

  • Solvent: Dichloromethane or acetic acid.

  • Temperature: 0–25°C to prevent over-oxidation.

  • Catalyst: Titanium isopropoxide with chiral ligands enhances selectivity in asymmetric oxidations, though stereochemical control is unnecessary for the target compound.

Cyclization of Functionalized Intermediates

Nucleophilic Displacement and Cyclization

A macrocyclic aminal intermediate, such as 16H,13H-5:12,7:14-dimethanedibenzo[d,i]-tetraazecine (DMDBTA), reacts with carbon disulfide and nucleophiles to form benzimidazole-2-thiones. Adapting this method, substitution of carbon disulfide with an oxygen source (e.g., hydroxylamine) could yield intermediates amenable to N-oxide formation. Subsequent air oxidation or treatment with H₂O₂ completes the synthesis.

Mechanistic Insights:

  • Intramolecular hydrogen bonding in intermediates directs regioselectivity.

  • Cyclization eliminates H₂S or H₂O, driving the reaction forward.

Comparative Analysis of Methods

Method Starting Materials Reagents/Conditions Yield Advantages Limitations
Condensation-Oxidation2-Methoxy-o-phenylenediamine, ketonesMnO₂, mCPBA, CH₂Cl₂, 0°C40–55%High regiocontrolMulti-step, moderate yields
Direct Oxidation2-MethoxybenzimidazolemCPBA, H₂O₂, AcOH60–75%Single-step, scalableRequires pure starting material
CyclizationDMDBTA, nucleophilesCS₂, H₂O₂, air oxidation15–51%Novel intermediatesComplex starting material synthesis

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization: Competing nucleophilic attacks during cyclization can lead to positional isomers. Using bulky directing groups or low-temperature conditions mitigates this issue.

  • Oxidation Overreach: Over-oxidation of the N-oxide to nitro groups is avoided by limiting reaction time and using mild oxidizing agents.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound from byproducts like 5,7-dibromo derivatives .

Q & A

Q. Basic Research Focus

  • UV-Vis Spectroscopy : Validated for quantifying benzimidazole derivatives in raw materials and finished products, with calibration curves (e.g., λmax ≈ 254 nm for albendazole) ensuring accuracy .
  • NMR and IR Spectroscopy : Essential for structural confirmation. For example, ¹H-NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons, while IR stretches at 1650–1700 cm⁻¹ verify carbonyl groups .
  • Chromatography (HPLC/UPLC) : Paired with QSRR (Quantitative Structure-Retention Relationship) models to correlate retention times with molecular descriptors (e.g., logP, polar surface area) . Validation includes cross-checking experimental vs. calculated elemental analysis (C, H, N) to confirm purity .

How can computational modeling techniques like molecular docking and QSRR analysis predict the biological activity and physicochemical properties of Benzimidazole derivatives?

Q. Advanced Research Focus

  • Molecular Docking : Used to study interactions with biological targets (e.g., Farnesoid X Receptor). For example, benzimidazole derivatives show hydrogen bonding with residues like Ser90 and Thr127, as revealed by molecular dynamics (MD) simulations .
  • QSRR Analysis : Combines Principal Component Analysis (PCA) and Multiple Linear Regression (MLR) to model retention data. Descriptors like molecular weight and topological polar surface area are key predictors of chromatographic behavior .
  • In-Silico Tools : Schrödinger Glide XP predicts binding affinities, while Molinspiration calculates bioactivity scores (e.g., GPCR ligand potential) .

What strategies resolve contradictions in experimental data regarding the physicochemical properties of Benzimidazole derivatives with different substituents?

Advanced Research Focus
Contradictions in properties like solubility, logP, and melting points arise from substituent electronic effects. Strategies include:

  • Systematic Substituent Screening : Varying electron-donating (e.g., -OCH₃) or withdrawing groups (e.g., -NO₂) to isolate trends. For example, -OCH₃ increases hydrophilicity (logP ↓) but reduces melting points due to disrupted crystallinity .
  • Cross-Validation with Computational Models : Comparing experimental logP values with ACD/Labs Chemsketch predictions to identify outliers .
  • Multivariate Analysis : Using Hierarchical Cluster Analysis (HCA) to group compounds with similar substituent effects, resolving discrepancies in toxicity or stability data .

Table 1: Substituent Effects on Physicochemical Properties

SubstituentSolubility (Water)logPMelting Point (°C)Source
-OCH₃Moderate1.2154–160
-NO₂Low2.8>300
-BrVery Low3.1290–300

How do molecular dynamics simulations elucidate interaction mechanisms between Benzimidazole derivatives and biological targets like the Farnesoid X Receptor (FXR)?

Advanced Research Focus
MD simulations (50–100 ns trajectories) reveal:

  • Binding Stability : Benzimidazole derivatives maintain stable interactions with FXR’s ligand-binding domain (LBD), with RMSD < 2 Å .
  • Key Residue Interactions : Hydrogen bonds with Ser90/Thr127 and hydrophobic contacts with Leu287/Val324 dominate.
  • Dynamic Behavior : Flexibility of the 2-methoxy group influences binding entropy, as shown by Gibbs free energy calculations . Experimental validation via surface plasmon resonance (SPR) confirms computed binding affinities (Kd ≈ 10–100 nM) .

What experimental designs optimize the biological activity of Benzimidazole derivatives against neurodegenerative targets like acetylcholinesterase (AChE)?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Introducing bulkier substituents (e.g., aryl thiazole-triazole groups) improves AChE inhibition (IC50 < 1 µM) by enhancing π-π stacking with Trp286 .
  • Dual-Target Design : Hybrid molecules (e.g., benzimidazole-tacrine conjugates) target both AChE and β-amyloid aggregation, validated via Ellman’s assay and thioflavin-T fluorescence .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) assess CYP450-mediated degradation, guiding substituent modifications for improved half-life .

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